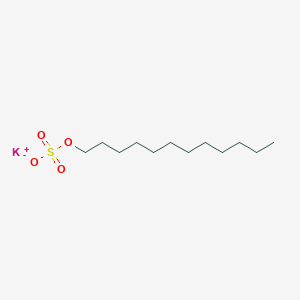

potassium;dodecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQDVAFWWYYXHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Potassium Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dodecyl sulfate (B86663) (PDS), also known as potassium lauryl sulfate, is an anionic surfactant of significant interest in various scientific and industrial fields, including biochemical research, drug delivery, and formulation science. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic sulfate headgroup, allows it to self-assemble into micelles in aqueous solutions and modify surface and interfacial properties. This technical guide provides a comprehensive overview of the core physicochemical properties of PDS, detailed experimental protocols for their determination, and visualizations of key processes involving this surfactant.

Core Physicochemical Properties

The fundamental physicochemical properties of potassium dodecyl sulfate are summarized in the tables below. These parameters are crucial for understanding its behavior in various applications.

Table 1: General Properties of Potassium Dodecyl Sulfate

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₅KO₄S | [1][2] |

| Molecular Weight | 304.49 g/mol | [2] |

| Synonyms | Potassium lauryl sulfate, Dodecyl potassium sulfate, Sulfuric acid monododecyl ester potassium salt | [1][3] |

| Appearance | White to slightly yellow powder | [4] |

Table 2: Thermodynamic and Aggregation Properties of Potassium Dodecyl Sulfate

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 7.8 mM | 40 °C | [4] |

| 37.5 mM | 30 °C (303 K) | [4] | |

| Krafft Point | ~30 °C (303 K) | In water | [4] |

| Solubility in Water | 415 mg/L | 25 °C | [5] |

| Described as highly soluble | General observation | [4] |

Note on Solubility: There is conflicting information regarding the solubility of potassium dodecyl sulfate in water at room temperature. While some sources indicate a low solubility, it is important to note that the solubility of ionic surfactants like PDS is highly dependent on temperature, especially around the Krafft point. Below the Krafft point, the solubility is low, but it increases dramatically above this temperature due to the formation of micelles.[4][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of potassium dodecyl sulfate are provided below. These protocols are based on established techniques for surfactant characterization.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates micelle formation.

Method: Conductivity Measurement

-

Preparation of PDS solutions: Prepare a series of aqueous solutions of potassium dodecyl sulfate with varying concentrations, typically ranging from 1 mM to 50 mM. Use high-purity water.

-

Conductivity Measurement: Measure the electrical conductivity of each solution at a constant temperature (e.g., 40 °C, which is above the Krafft point) using a calibrated conductivity meter.

-

Data Analysis: Plot the specific conductivity versus the concentration of PDS. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of the surfactant equals its CMC.

Method: Visual Observation

-

Preparation of PDS suspension: Prepare a suspension of potassium dodecyl sulfate in water at a concentration known to be above the CMC at temperatures higher than the Krafft point (e.g., 50 mM).

-

Heating and Cooling Cycle:

-

Slowly heat the suspension in a transparent container with constant stirring while monitoring the temperature with a calibrated thermometer.

-

Record the temperature at which the solution becomes clear. This is the dissolution temperature.

-

Allow the clear solution to cool down slowly with continuous stirring.

-

Record the temperature at which the solution becomes turbid again due to the precipitation of the surfactant. This is the precipitation temperature.

-

-

Krafft Point Determination: The Krafft point is taken as the average of the dissolution and precipitation temperatures.

Measurement of Surface Tension

Surface tension measurements are crucial for understanding the surface activity of PDS.

Method: Wilhelmy Plate Method

-

Preparation of PDS solutions: Prepare a series of PDS solutions in high-purity water at various concentrations below and above the expected CMC.

-

Instrument Setup: Use a tensiometer equipped with a Wilhelmy plate. Ensure the plate is thoroughly cleaned and the instrument is calibrated.

-

Measurement: For each concentration, measure the surface tension of the solution at a constant temperature. Allow the system to equilibrate before taking a reading.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the PDS concentration. The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at the inflection point just before the plateau is the CMC.

Mandatory Visualizations

Mechanism of Micelle Formation

The following diagram illustrates the process of micelle formation by potassium dodecyl sulfate in an aqueous solution. As the concentration of PDS increases, the individual surfactant molecules (monomers) first accumulate at the air-water interface. Once the interface is saturated and the concentration in the bulk solution reaches the CMC, the monomers begin to aggregate into spherical structures called micelles, with their hydrophobic tails oriented towards the core and their hydrophilic heads facing the aqueous environment.

Workflow for Protein Denaturation by PDS for Electrophoresis

Potassium dodecyl sulfate, similar to its sodium counterpart, is a powerful denaturing agent for proteins, making it a crucial component in protein analysis techniques like SDS-PAGE. The workflow below outlines the key steps in preparing a protein sample for electrophoresis using PDS.

Postulated Effects of PDS on Intestinal Epithelial Cell Integrity

Based on studies with the closely related sodium dodecyl sulfate, PDS is expected to impact the integrity of cell membranes and tight junctions. This can lead to an increase in paracellular permeability, a phenomenon of interest in drug delivery research. The diagram below illustrates a postulated sequence of events following the exposure of intestinal epithelial cells to PDS.

Conclusion

Potassium dodecyl sulfate is a versatile anionic surfactant with a range of physicochemical properties that make it suitable for various research and industrial applications. A thorough understanding of its CMC, Krafft point, solubility, and interactions with other molecules is essential for its effective utilization. This guide provides a foundational understanding of these properties and the experimental techniques used to characterize them. The provided diagrams offer a visual representation of key processes involving PDS, aiding in the conceptualization of its behavior at the molecular and cellular levels. Further research into the specific applications of PDS, particularly in drug delivery and formulation, is warranted to fully explore its potential.

References

- 1. CAS 4706-78-9: Potassium dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 2. Dodecyl sulfate, potassium salt | C12H25KO4S | CID 23669623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 4. Potassium Lauryl Sulfate|High-Purity Anionic Surfactant [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Preparing protein samples for sds-page [ruf.rice.edu]

Unraveling the Tangle: A Technical Guide to Protein Denaturation by Potassium Dodecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which potassium dodecyl sulfate (B86663) (PDS), a potent anionic surfactant, induces protein denaturation. Understanding this process is fundamental for various applications in biochemistry, molecular biology, and pharmaceutical sciences, from protein characterization to formulation development. As PDS is a close analog of the more extensively studied sodium dodecyl sulfate (SDS), much of the mechanistic insight is drawn from studies on SDS, with relevant distinctions noted.

Introduction: The Delicate Architecture of Proteins

Proteins are polymers of amino acids that fold into specific three-dimensional structures essential for their biological function. This architecture is maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The disruption of this native conformation, a process known as denaturation, leads to the loss of protein function. Anionic surfactants like potassium dodecyl sulfate (PDS) are powerful denaturants widely used in laboratory settings for protein analysis.[1][2]

Potassium Dodecyl Sulfate (PDS): A Molecular Overview

Potassium dodecyl sulfate (CAS 4706-78-9) is the potassium salt of lauryl sulfate.[1] It is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part.[3]

-

Hydrophilic Head: A negatively charged sulfate group (-OSO₃⁻) associated with a potassium cation (K⁺).

-

Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl group).[1]

This dual nature drives its interaction with proteins and its tendency to self-assemble in aqueous solutions. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , PDS monomers aggregate to form micelles.[4] The CMC is a crucial parameter as the mechanism of protein interaction differs below and above this concentration.[5]

The Core Mechanism of PDS-Induced Protein Denaturation

The denaturation of a globular protein by PDS is a complex, multi-step process driven by a combination of electrostatic and hydrophobic interactions.[6] The process can be broadly categorized into three stages, as illustrated in the diagram below.

dot graph TD; A[Native Protein] -->|Initial Binding| B(PDS Monomers); B -->|Electrostatic & Hydrophobic Interactions| C{Partially Unfolded Intermediate}; C -->|Cooperative Binding| D(PDS-Protein Complex); D -->|Above CMC| E[Micellar Encapsulation]; E -->|Saturation| F(Linearized PDS-Coated Polypeptide); subgraph "Sub-Micellar Concentration" A; B; C; end subgraph "Near & Above CMC" D; E; F; end

Figure 1. A stepwise logical diagram illustrating the mechanism of protein denaturation induced by Potassium Dodecyl Sulfate (PDS).

Stage 1: Initial Binding (at sub-micellar concentrations)

At concentrations well below the CMC, individual PDS monomers begin to interact with the native protein structure. This initial binding is driven by two primary forces:

-

Electrostatic Interactions: The negatively charged sulfate head of PDS binds to positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein's surface.[7]

-

Hydrophobic Interactions: The hydrophobic dodecyl tail of PDS interacts with nonpolar patches on the protein's exterior.

These initial binding events are often localized and may not immediately cause significant structural disruption.

Stage 2: Cooperative Unfolding and Complex Formation

As the PDS concentration increases (still below or near the CMC), the binding becomes cooperative. The initial binding of PDS molecules disrupts local non-covalent interactions, exposing parts of the protein's hydrophobic core.[2] This newly exposed hydrophobic surface provides more binding sites for other PDS molecules. This cooperative process leads to a significant and progressive unfolding of the protein's tertiary and secondary structures.[5] The protein and surfactant molecules form a complex, often described by a "bead-necklace" model where surfactant aggregates are bound along the unfolding polypeptide chain.

Stage 3: Saturation and Linearization (at concentrations above the CMC)

Once the PDS concentration surpasses the CMC, micelles form in the solution.[8] The unfolded polypeptide chain becomes saturated with PDS molecules. This process is driven primarily by hydrophobic interactions, as the dodecyl tails of the PDS molecules coat the polypeptide backbone.[5] The result is a long, rod-like complex where the protein is fully denatured and linearized. The dense coating of negatively charged sulfate groups masks the intrinsic charge of the protein's amino acid side chains, imparting a large, uniform negative charge-to-mass ratio to the complex.[9] This principle is the foundation of SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), where proteins are separated almost exclusively by their molecular weight.[10]

Quantitative Data Summary

The interaction between dodecyl sulfate and proteins is dependent on concentration, temperature, and the specific protein involved. While most literature focuses on SDS, the values for PDS are expected to be very similar. The primary difference arises from the counter-ion (K⁺ vs. Na⁺), which can slightly alter the CMC.[11][12]

Table 1: Critical Micelle Concentration (CMC) of Dodecyl Sulfate Surfactants

| Surfactant | Condition | CMC (mM) | Reference(s) |

|---|---|---|---|

| Potassium Dodecyl Sulfate (PDS) | 40°C | ~7.8 | [3] |

| Sodium Dodecyl Sulfate (SDS) | Water, 25°C | ~8.2 | [8] |

| Sodium Dodecyl Sulfate (SDS) | Tris-Gly Buffer | 4.0 |[11][12] |

Table 2: SDS Concentrations Required for Protein Denaturation

| Protein | Initial Denaturation Conc. (mM) | Full Denaturation Conc. (mM) | Reference(s) |

|---|---|---|---|

| β-lactoglobulin | 0.43 | 87 | [7][13] |

| Transferrin | 0.43 | 87 | [7][13] |

| Human Insulin | 0.23 | 87 |[7][13] |

Experimental Protocols for Studying PDS-Protein Interactions

Several biophysical techniques are employed to monitor the denaturation process and quantify the thermodynamics of the interaction.

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in protein secondary and tertiary structure.[6] The far-UV region (190-260 nm) provides information about the protein backbone and secondary structure, while the near-UV region (250-340 nm) is sensitive to the environment of aromatic amino acid side chains, reflecting the tertiary structure.[6]

Experimental Protocol: Surfactant-Induced Denaturation Monitored by CD

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 20 µM) in a suitable, non-absorbing buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[14]

-

Prepare a high-concentration stock solution of PDS (e.g., 100 mM) in the same buffer.

-

Prepare a series of samples with a constant protein concentration and varying concentrations of PDS, spanning a range from well below to well above the expected denaturation transition.[6][13]

-

-

Instrument Setup (Spectropolarimeter):

-

Set the instrument to the desired wavelength range (e.g., 200-260 nm for secondary structure).

-

Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

-

Set parameters such as bandwidth (e.g., 1 nm), integration time, and the number of scans to average for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a baseline spectrum using only the buffer.

-

Measure the CD spectrum for each protein-PDS sample, starting from the lowest PDS concentration.

-

Subtract the buffer baseline from each sample spectrum.

-

-

Data Analysis:

-

Monitor the change in ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) as a function of PDS concentration.

-

Plot the signal versus PDS concentration to generate a denaturation curve. This allows for the determination of the midpoint of the transition.

-

dot graph TD; subgraph "Preparation" A[Prepare Protein Stock] B[Prepare PDS Stock] C[Create Titration Series] end subgraph "Measurement" D{CD Spectropolarimeter} E[Acquire Buffer Baseline] F[Acquire Sample Spectra] end subgraph "Analysis" G[Baseline Correction] H[Extract Ellipticity at λ] I[Plot Denaturation Curve] end A --> C; B --> C; C --> F; D --> E; E --> G; F --> G; G --> H; H --> I;

Figure 2. A typical experimental workflow for studying PDS-induced protein denaturation using Circular Dichroism (CD) spectroscopy.

ITC directly measures the heat changes that occur upon the binding of a ligand (PDS) to a macromolecule (protein).[15] This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[16][17]

Experimental Protocol: Characterizing PDS-Protein Binding by ITC

-

Sample Preparation:

-

Dialyze both the protein and PDS solutions extensively against the same buffer to minimize heats of dilution.[17]

-

Prepare the protein solution at a suitable concentration (e.g., 10-50 µM) to be placed in the sample cell.[17]

-

Prepare the PDS solution at a concentration 10-20 times higher than the protein concentration for the injection syringe.[17]

-

Degas all solutions immediately before the experiment to prevent air bubbles.[17]

-

-

Instrument Setup (Microcalorimeter):

-

Set the experimental temperature.

-

Load the protein solution into the sample cell (~200-300 µL) and the PDS solution into the injection syringe (~40-100 µL).[17]

-

Load the reference cell with the dialysis buffer.[18]

-

Set the injection parameters: volume per injection (e.g., 2 µL), spacing between injections, and stirring speed.

-

-

Data Acquisition:

-

Perform an initial injection and allow the system to equilibrate.

-

Execute the titration experiment, injecting the PDS solution into the protein solution over a series of injections. The instrument records the power required to maintain zero temperature difference between the sample and reference cells.[15]

-

Perform a control experiment by injecting PDS into the buffer alone to determine the heat of dilution.[15]

-

-

Data Analysis:

-

Integrate the heat flow for each injection peak to obtain the heat change per injection.

-

Subtract the heat of dilution from the binding data.

-

Plot the heat change per mole of injectant against the molar ratio of PDS to protein.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH).[18]

-

Figure 3. The logical relationship between components and data output in an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

Potassium dodecyl sulfate is a highly effective denaturant that disrupts protein structure through a cooperative mechanism involving both electrostatic and hydrophobic interactions. The process begins with monomeric binding to the protein surface, which triggers unfolding and exposes the hydrophobic core, leading to further cooperative binding. Above its critical micelle concentration, PDS saturates the polypeptide, forming a linearized, uniformly negatively charged complex. The principles governing this interaction are fundamental to widely used biochemical techniques and are crucial for professionals in protein science and drug development to understand for applications ranging from protein analysis to formulation and stability studies.

References

- 1. CAS 4706-78-9: Potassium dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 2. How does (sodium dodecyl sulfate) SDS denature a protein? | AAT Bioquest [aatbio.com]

- 3. Potassium Lauryl Sulfate|High-Purity Anionic Surfactant [benchchem.com]

- 4. Buy Potassium lauryl sulfate | 4706-78-9 [smolecule.com]

- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. On-line concentration of a protein using denaturation by sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brainly.in [brainly.in]

- 11. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. youtube.com [youtube.com]

critical micelle concentration of potassium dodecyl sulfate in aqueous solution

An In-depth Technical Guide to the Critical Micelle Concentration of Potassium Dodecyl Sulfate (B86663) in Aqueous Solution

Introduction to Potassium Dodecyl Sulfate (KDS)

Potassium dodecyl sulfate (KDS), with the chemical formula C₁₂H₂₅KO₄S, is an anionic surfactant belonging to the alkyl sulfate family.[1] It is the potassium salt of dodecyl sulfate.[2] Like other surfactants, the KDS molecule is amphipathic, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The molecule consists of a long, hydrophobic 12-carbon alkyl chain (dodecyl group) and a polar, hydrophilic sulfate head group.[2] This dual nature is responsible for its ability to accumulate at interfaces and to self-assemble into organized structures called micelles in aqueous solutions.[3][4] KDS is utilized in various applications, including as a detergent, an emulsifier, and in laboratory settings for protein denaturation and membrane solubilization.[2]

While much of the literature focuses on the closely related sodium dodecyl sulfate (SDS), the principles of micellization and the factors influencing the critical micelle concentration (CMC) are largely transferable to KDS, with minor differences attributable to the potassium counterion.

The Phenomenon of Micellization

In an aqueous environment, surfactant molecules like KDS initially adsorb at the air-water or container-water interface to orient their hydrophobic tails away from the water. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a certain concentration, the surfactant monomers begin to aggregate in the bulk solution to minimize the unfavorable contact between their hydrophobic tails and water molecules. This self-assembly process results in the formation of spherical structures known as micelles.

Inside a micelle, the hydrophobic alkyl chains form a core, creating a nonpolar microenvironment, while the hydrophilic sulfate head groups are exposed to the aqueous solvent on the micelle's surface.[5][6]

Critical Micelle Concentration (CMC):

The critical micelle concentration (CMC) is a fundamental property of a surfactant. It is defined as the specific concentration of a surfactant in a solution above which micelles spontaneously form.[5][7] Below the CMC, the surfactant exists primarily as individual monomers. As more surfactant is added to the solution beyond the CMC, the concentration of monomers remains relatively constant, and the additional surfactant molecules form more micelles.[5] The CMC is marked by an abrupt change in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure.[5][7] For instance, the surface tension of the solution decreases significantly with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[3][7]

Factors Influencing the Critical Micelle Concentration

The CMC of potassium dodecyl sulfate is not a fixed value but is influenced by several external factors.

Temperature

Temperature has a complex effect on the CMC of ionic surfactants like KDS. For sodium dodecyl sulfate (SDS), the CMC value typically decreases as the temperature rises from low temperatures to a minimum around 25°C.[8][9] This initial decrease suggests that the micellization process is driven by an increase in entropy, primarily due to the hydrophobic effect which involves the release of structured water molecules from around the hydrocarbon chains.[8] Above this minimum temperature (approximately 25°C), the CMC begins to increase with a further rise in temperature.[8][9] This increase is attributed to the disruption of structured water around the hydrophobic chains at higher temperatures, which makes the transfer of the tail from the aqueous environment to the micelle less favorable.[9]

Addition of Electrolytes

The presence of electrolytes, such as simple salts like NaCl or KCl, has a significant impact on the CMC of ionic surfactants. Adding electrolytes to a solution of KDS lowers its CMC.[10] This occurs because the added counterions (e.g., K⁺ from KCl) reduce the electrostatic repulsion between the negatively charged sulfate head groups on the surface of the micelle. This shielding effect makes it easier for the surfactant monomers to aggregate, thus promoting micelle formation at a lower concentration.[9][10] The effectiveness of the salt in reducing the CMC can depend on the nature of the cation; for instance, K⁺ ions have been observed to cause a greater drop in the CMC of SDS compared to Na⁺ ions.[10]

Organic Additives

The addition of organic solvents to an aqueous surfactant solution can also alter the CMC. For example, adding a small amount of acetonitrile (B52724) (up to 3% v/v) to an SDS solution was found to initially decrease the CMC.[11] However, further increases in the concentration of the organic co-solvent can lead to an increase in the CMC.[11] This is because the organic solvent can increase the solubility of the individual surfactant monomers in the bulk solution, making micelle formation less favorable.

Quantitative Data Summary

The following tables summarize the critical micelle concentration of dodecyl sulfate surfactants under various conditions, primarily based on data for Sodium Dodecyl Sulfate (SDS), which is structurally very similar to KDS.

Table 1: CMC of Sodium Dodecyl Sulfate in Water at Different Temperatures

| Temperature (°C) | CMC (mM) |

| 10 | > 8.23 |

| 15 | ~8.23 |

| 20 | < 8.23 |

| 25 | 8.23 |

| 30 | > 8.23 |

| 35 | > 8.23 |

| 40 | > 8.23 |

| Data derived from studies on SDS showing a minimum CMC around 25°C.[8] |

Table 2: Effect of Electrolytes on the CMC of SDS at 25°C

| Electrolyte | Electrolyte Concentration (mM) | CMC of SDS (mM) |

| None | 0 | 8.23 |

| NaCl | Increases | Decreases |

| KCl | Increases | Decreases |

| MgCl₂ | Increases | Decreases |

| General trend observed that adding electrolytes decreases the CMC of ionic surfactants.[9][10] |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. These methods rely on detecting the sharp change in a physical property of the solution at the point of micelle formation.

Conductometry

Principle: This method is suitable for ionic surfactants like KDS. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the conductivity continues to increase but with a smaller slope. This is because the newly formed micelles are larger and less mobile than the individual ions, and they also bind some of the counterions, reducing the total number of effective charge carriers. The CMC is determined from the breakpoint in the plot of conductivity versus concentration.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of KDS in deionized water (e.g., 50 mM).

-

Serial Dilutions: Prepare a series of KDS solutions with decreasing concentrations by diluting the stock solution. Ensure a sufficient number of data points both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductometer with standard KCl solutions.

-

Measure the conductivity of each prepared KDS solution at a constant temperature.

-

Start with the most dilute solution and proceed to the most concentrated to minimize carryover effects.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) against the molar concentration of KDS.

-

The plot will show two linear regions with different slopes.

-

Fit straight lines to the data points in both regions. The concentration at the intersection of these two lines is the CMC.

-

Surface Tensiometry

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the water. As the surfactant concentration increases, the surface tension decreases until the interface is saturated with monomers. At the CMC, the surface becomes saturated, and further addition of the surfactant results in micelle formation in the bulk solution with little further change in surface tension. The CMC is identified as the concentration at which the surface tension becomes relatively constant.[3][7]

Experimental Protocol:

-

Solution Preparation: Prepare a series of KDS solutions of varying concentrations in deionized water.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., employing the du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Ensure the equipment is clean and properly calibrated. Maintain a constant temperature throughout the measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the KDS concentration.

-

The plot will show a sharp decrease in surface tension followed by a plateau.

-

The CMC is determined from the concentration at the breakpoint where the slope of the curve changes abruptly.

-

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence properties in polar (water) and nonpolar (micellar core) environments. Pyrene (B120774) is sparingly soluble in water but preferentially partitions into the hydrophobic core of micelles once they form. This change in the microenvironment of the probe leads to a significant change in its fluorescence spectrum (e.g., a change in the ratio of certain vibronic band intensities, known as the I₁/I₃ ratio).

Experimental Protocol:

-

Probe and Surfactant Solutions: Prepare a series of KDS solutions containing a very low, constant concentration of the fluorescent probe (e.g., pyrene at ~10⁻⁶ M).[11]

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of pyrene in each KDS solution using a spectrofluorometer.

-

Excite the pyrene at an appropriate wavelength (e.g., ~334 nm) and record the emission spectrum.

-

-

Data Analysis:

-

From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Plot the ratio of these intensities (I₁/I₃) against the concentration of KDS.

-

A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in this plot, which indicates the partitioning of the probe into the newly formed micelles.

-

Mandatory Visualizations

Caption: Logical flow of surfactant self-assembly from monomers to micelles with increasing concentration.

Caption: Experimental workflow for determining the CMC of KDS using the conductometry method.

References

- 1. Dodecyl sulfate, potassium salt | C12H25KO4S | CID 23669623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4706-78-9: Potassium dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 3. nepjol.info [nepjol.info]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. SAXS Characterization of SDS Micelle Structure â Application Note | DANNALAB [dannalab.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]

- 11. asianpubs.org [asianpubs.org]

Synthesis and Purity Analysis of Potassium Dodecyl Sulfate: A Technical Guide for Researchers

Introduction: Potassium dodecyl sulfate (B86663) (PDS), also known as potassium lauryl sulfate, is an anionic surfactant of significant interest in biochemical research, drug development, and diagnostics.[1][2][3][4] Its utility in processes such as protein denaturation and membrane solubilization necessitates a product of high and consistent purity.[1] This technical guide provides an in-depth overview of the common synthesis routes for PDS and a comprehensive analysis of its purity, tailored for researchers and scientists.

Synthesis of Potassium Dodecyl Sulfate

The synthesis of potassium dodecyl sulfate for research applications can be approached through two primary methodologies: the sulfation of dodecanol (B89629) followed by neutralization, and the precipitation of PDS from a reaction between sodium dodecyl sulfate and a potassium salt.

Method 1: Sulfation of Dodecanol and Subsequent Neutralization

This is a widely employed method for producing alkyl sulfates.[5] The process involves two key stages: the sulfation of the long-chain alcohol (dodecanol) and the subsequent neutralization of the resulting alkyl sulfuric acid with a potassium base.[3]

Experimental Protocol:

Materials:

-

Dodecanol (Lauryl Alcohol)

-

Chlorosulfonic Acid

-

Potassium Hydroxide (B78521) (KOH)

-

Anhydrous Diethyl Ether

-

Ice Bath

-

Stirring apparatus

-

pH meter or pH indicator strips

Procedure:

-

Sulfation: In a fume hood, dissolve dodecanol in anhydrous diethyl ether in a flask equipped with a stirrer and placed in an ice bath. Slowly add an equimolar amount of chlorosulfonic acid dropwise while maintaining the temperature below 10°C. The reaction is exothermic and produces hydrogen chloride gas, which must be appropriately vented. Continue stirring for 1-2 hours after the addition is complete.

-

Neutralization: Prepare a solution of potassium hydroxide. Carefully add the KOH solution to the reaction mixture while continuously monitoring the pH. The neutralization process is also exothermic and should be controlled with an ice bath.[3] Adjust the pH to a range of 7-8 to ensure complete conversion to the potassium salt.[3]

-

Isolation and Purification: The precipitated potassium dodecyl sulfate can be collected by filtration. To achieve high purity, the crude product should be recrystallized. A common solvent for recrystallization is ethanol (B145695). Dissolve the crude PDS in hot ethanol and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under vacuum.

Method 2: Precipitation from Sodium Dodecyl Sulfate and Potassium Chloride

This method leverages the lower solubility of potassium dodecyl sulfate compared to its sodium counterpart.[6]

Experimental Protocol:

Materials:

-

Sodium Dodecyl Sulfate (SDS)

-

Potassium Chloride (KCl)

-

Deionized Water

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Prepare a concentrated aqueous solution of sodium dodecyl sulfate.

-

Precipitation: While stirring, add a saturated aqueous solution of potassium chloride to the SDS solution. The less soluble potassium dodecyl sulfate will precipitate out of the solution.[6]

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold deionized water to remove any remaining sodium chloride and unreacted SDS. For higher purity, the product can be recrystallized from ethanol as described in Method 1.

Purity Analysis of Potassium Dodecyl Sulfate

Ensuring the purity of synthesized PDS is critical for its application in research. A combination of analytical techniques should be employed to identify and quantify the active ingredient and any potential impurities, which typically include unreacted dodecanol and inorganic salts like potassium chloride or potassium sulfate.[3]

Potentiometric Titration

Potentiometric titration is a robust method for quantifying the anionic surfactant content.[7] The method involves titrating the PDS sample with a standard solution of a cationic surfactant.[8]

Experimental Protocol:

Materials and Equipment:

-

Potentiometric Titrator with a surfactant-sensitive electrode[7]

-

Standard solution of Cetylpyridinium Chloride (CPC) or Hyamine 1622 (0.004 M)[8]

-

pH 3 buffer solution[8]

Procedure:

-

Sample Preparation: Accurately weigh a sample of the synthesized PDS and dissolve it in deionized water. Add pH 3 buffer solution.[8][9] If the sample is not readily soluble, a small amount of methanol can be added.[8][9]

-

Titration: Titrate the prepared sample with the standardized cationic surfactant solution. The endpoint is detected by a sharp change in the potential, indicating the complete formation of the anionic-cationic surfactant complex.[7]

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of alkyl sulfates and inorganic anions.[10]

Experimental Protocol:

Instrumentation and Conditions:

-

Column: A hydrophobic resin-based column, such as a Dionex NS1, is suitable for the separation of alkyl sulfates.[10][11]

-

Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) hydroxide and acetonitrile (B52724) is effective for separating a range of alkyl sulfates.[11] For the analysis of inorganic anions like chloride and sulfate, an aqueous solution of sodium carbonate and sodium bicarbonate can be used as the eluent.[12]

-

Detector: A suppressed conductivity detector is used for sensitive and selective detection.[10]

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of the PDS sample.

-

Analysis: Inject the sample into the IC system. The retention times of the peaks are compared with those of known standards to identify the components, and the peak areas are used for quantification.

Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used for the structural confirmation of the synthesized PDS. The spectrum should show characteristic absorption bands for the alkyl chain and the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure. Quantitative NMR (qNMR) can be employed for purity assessment by integrating the signals of the analyte and comparing them to a certified internal standard.[13][14][15]

Quantitative Data Summary

| Parameter | Synthesis Method 1 (Sulfation) | Synthesis Method 2 (Precipitation) | Purity Analysis Method | Typical Values |

| Typical Yield | > 90% | Variable, depends on conditions | - | - |

| Purity (after recrystallization) | > 99% | > 98% | - | - |

| Potentiometric Titration | - | - | Titrant Concentration | 0.004 M CPC or Hyamine 1622 |

| Ion Chromatography | - | - | Column Type | Hydrophobic resin-based |

| Mobile Phase (Alkyl Sulfates) | Acetonitrile/Ammonium Hydroxide Gradient | |||

| Mobile Phase (Inorganic Anions) | Sodium Carbonate/Bicarbonate | |||

| NMR Spectroscopy | - | - | ¹H NMR (DMSO-d₆) δ (ppm) | ~3.8 (t, -CH₂-O-), ~1.4 (m, -CH₂-), ~1.2 (m, -(CH₂)₈-), ~0.8 (t, -CH₃) |

Visualizing Experimental Workflows

Synthesis of Potassium Dodecyl Sulfate (Method 1)

Caption: Workflow for the synthesis of PDS via sulfation of dodecanol.

Purity Analysis Workflow

Caption: Workflow for the comprehensive purity analysis of synthesized PDS.

References

- 1. CAS 4706-78-9: Potassium dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 2. Potassium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 3. Potassium Lauryl Sulfate|High-Purity Anionic Surfactant [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy Potassium lauryl sulfate | 4706-78-9 [smolecule.com]

- 6. chempap.org [chempap.org]

- 7. mt.com [mt.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. metrohm.com [metrohm.com]

- 10. Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. cdn2.hubspot.net [cdn2.hubspot.net]

- 13. researchgate.net [researchgate.net]

- 14. Beyond structural elucidation, introduction to qNMR – Part I — Nanalysis [nanalysis.com]

- 15. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

An In-depth Technical Guide on the Interaction of Dodecyl Sulfate with Protein Hydrophobic Cores

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Dodecyl Sulfate (B86663) Anion

This guide details the interaction between the dodecyl sulfate anion and the hydrophobic cores of proteins. While the query specifically mentions potassium dodecyl sulfate (PDS), the vast majority of scientific literature focuses on sodium dodecyl sulfate (SDS). This is because the mechanism of protein denaturation is driven by the amphiphilic dodecyl sulfate anion (C₁₂H₂₅SO₄⁻), which is common to both salts. The primary difference between PDS and SDS lies not in their direct interaction with proteins, but in their physical properties, particularly solubility. Potassium dodecyl sulfate is significantly less soluble in aqueous solutions than its sodium counterpart, a property that is frequently exploited for the removal of SDS from protein solutions via precipitation with potassium ions (K⁺).[1][2][3]

Therefore, this guide will draw upon the extensive research conducted with SDS to describe the fundamental molecular interactions applicable to the dodecyl sulfate anion in general, while also addressing the unique context of PDS in experimental workflows.

Mechanism of Interaction: Unfolding the Protein

The denaturation of proteins by dodecyl sulfate is a multi-step process driven by both hydrophobic and electrostatic interactions.[4][5] The dodecyl sulfate anion is an amphiphilic molecule, possessing a long, hydrophobic 12-carbon tail and a negatively charged sulfate head group.[5][6]

The interaction proceeds as follows:

-

Initial Binding: At low (submicellar) concentrations, individual dodecyl sulfate monomers begin to bind to the protein. The initial interactions are often electrostatic, with the anionic sulfate head groups binding to positively charged amino acid residues on the protein surface.[4]

-

Hydrophobic Penetration: The hydrophobic tails of the bound surfactant molecules then penetrate the protein's interior, disrupting the native hydrophobic core. This core is a primary stabilizing force for the protein's tertiary structure.[5][7]

-

Cooperative Unfolding: This initial disruption exposes more of the hydrophobic interior, leading to the cooperative binding of more dodecyl sulfate molecules. This process breaks the intricate network of non-covalent bonds (hydrophobic interactions, hydrogen bonds, ionic bonds) that maintain the protein's secondary and tertiary structures.[6][8]

-

Formation of a Protein-Surfactant Complex: The protein unfolds into a more linear polypeptide chain, which becomes coated with a layer of dodecyl sulfate molecules. This results in a rod-like complex with a uniform negative charge-to-mass ratio, effectively masking the intrinsic charge of the protein.[9] This principle is the foundation of SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

The overall mechanism involves two main events: the unfolding of the tertiary structure at submicellar concentrations and the expansion of the polypeptide chain at micellar concentrations, driven by coulombic repulsion between the bound micelles.[7]

Caption: Dodecyl sulfate denatures proteins via electrostatic and hydrophobic interactions.

Quantitative Data on Dodecyl Sulfate-Protein Interactions

The binding of dodecyl sulfate to proteins has been quantified using various biophysical techniques. The data highlights the concentrations required for denaturation and the stoichiometry of the binding.

| Parameter | Protein(s) Studied | Value / Range | Method | Reference |

| Binding Ratio | General (Various Proteins) | ~1.4 g SDS / 1 g protein | SDS-PAGE Analysis | [6][10][11] |

| Binding Stoichiometry | Ionic Poly(amino acids) | 1:1 (surfactant:charged amino acid) | Isothermal Titration Calorimetry | [12] |

| Min. Denaturing Conc. | Insulin | 2.3 x 10⁻⁴ M SDS | Taylor Dispersion Analysis, ECD | [13][14] |

| Min. Denaturing Conc. | β-lactoglobulin | 4.3 x 10⁻⁴ M SDS | Taylor Dispersion Analysis, ECD | [13][14] |

| Min. Denaturing Conc. | Transferrin | 4.3 x 10⁻⁴ M SDS | Taylor Dispersion Analysis, ECD | [13][14] |

Experimental Protocols

Investigating the interaction between dodecyl sulfate and proteins involves a suite of biophysical and biochemical techniques. Below are detailed protocols for key experiments.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate proteins based on their molecular weight after denaturation by SDS.

Protocol:

-

Sample Preparation:

-

Mix the protein sample with an equal volume of 2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue tracking dye).[9]

-

Heat the mixture at 95-100°C for 5 minutes to ensure complete denaturation and reduction of disulfide bonds.[15]

-

Centrifuge briefly to pellet any insoluble debris.[15]

-

-

Gel Casting:

-

Prepare a polyacrylamide resolving gel (higher acrylamide (B121943) concentration) and a stacking gel (lower acrylamide concentration) in a vertical gel casting apparatus. Both gels should contain SDS.[9]

-

-

Electrophoresis:

-

Load the prepared samples and a molecular weight marker into the wells of the stacking gel.[9]

-

Place the gel in an electrophoresis chamber filled with running buffer (containing Tris, glycine, and SDS).

-

Apply an electric field. Proteins will migrate towards the positive anode, separating by size through the sieving action of the polyacrylamide matrix.[9]

-

-

Visualization:

-

After the run is complete (when the dye front reaches the bottom), stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the separated protein bands.[11]

-

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique monitors changes in the local environment of tryptophan residues to study protein unfolding. When a protein unfolds, its tryptophan residues, often buried in the hydrophobic core, become exposed to the aqueous solvent, causing a change in their fluorescence emission spectrum.[16][17]

Protocol:

-

Instrumentation Setup:

-

Sample Preparation:

-

Prepare a stock solution of the protein in a suitable buffer (e.g., Tris or phosphate (B84403) buffer).

-

Prepare a series of samples with a constant protein concentration and varying concentrations of the dodecyl sulfate surfactant.

-

-

Measurement:

-

Incubate each sample for a set period (e.g., 1-2 hours) to allow the unfolding reaction to reach equilibrium.[18]

-

Measure the fluorescence emission spectrum for each sample.

-

-

Data Analysis:

-

Analyze the shift in the wavelength of maximum emission (λ_max). A red shift (to longer wavelengths, e.g., from ~330 nm to ~350 nm) indicates the exposure of tryptophan residues to a more polar (aqueous) environment, signifying unfolding.[17]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein upon interaction with a surfactant.

Protocol:

-

Instrumentation Setup:

-

Sample Preparation:

-

Measurement:

-

Record the CD spectrum for each sample after an equilibration period.

-

Subtract the spectrum of the buffer/surfactant solution (blank) from each protein spectrum.

-

-

Data Analysis:

-

Analyze the changes in the CD signal at characteristic wavelengths (e.g., ~222 nm and ~208 nm for α-helices) to quantify the loss of secondary structure.[22]

-

Potassium Chloride (KCl) Precipitation for SDS Removal

This protocol leverages the low solubility of potassium dodecyl sulfate (PDS) to remove SDS from a protein solution, which is often necessary for downstream applications like mass spectrometry.[23][24]

Caption: Leveraging the low solubility of PDS to purify proteins from SDS.

Protocol:

-

Preparation:

-

Start with the protein sample solubilized in an SDS-containing buffer.

-

-

Precipitation:

-

Separation:

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the insoluble PDS.

-

-

Recovery:

Conclusion

The interaction of the dodecyl sulfate anion with proteins is a powerful denaturing process fundamental to numerous biochemical techniques. While PDS itself is rarely used as the primary denaturant due to its low solubility, understanding the underlying mechanism—elucidated through decades of research on SDS—is crucial. The hydrophobic alkyl chain disrupts the protein's core, while the anionic head group ensures solubilization and imparts a uniform charge, leading to complete unfolding. The key distinction of the potassium salt is its utility in precipitating the dodecyl sulfate anion, providing an effective method for detergent removal in protein purification workflows. This guide provides the foundational knowledge and practical protocols for researchers to investigate and control these critical interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of electrostatic interactions in the mechanism of peptide folding induced by sodium dodecyl sulfate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What Is the Mechanism of SDS Binding to Proteins? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Khan Academy [khanacademy.org]

- 10. antbioinc.com [antbioinc.com]

- 11. iitg.ac.in [iitg.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SDS-PAGE Protocol | Rockland [rockland.com]

- 16. biotechjournal.in [biotechjournal.in]

- 17. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Video: Thermodynamics of Membrane Protein Folding Measured by Fluorescence Spectroscopy [jove.com]

- 20. Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. boddylab.ca [boddylab.ca]

- 23. Effective recovery by KCl precipitation of highly diluted muscle proteins solubilized with sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SDS Depletion from Intact Membrane Proteins by KCl Precipitation Ahead of Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A new two-step precipitation method removes free-SDS and thiol reagents from diluted solutions, and then allows recovery and quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamics of Potassium Dodecyl Sulfate Micellization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles governing the micellization of potassium dodecyl sulfate (B86663) (PDS) in aqueous solutions. PDS, an anionic surfactant, serves as a critical component in numerous scientific and pharmaceutical applications, including drug delivery systems, solubilization of poorly soluble compounds, and as a model system for studying self-assembly phenomena. Understanding the thermodynamics of its micellization is paramount for optimizing its performance in these varied applications.

This document details the key thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization—and outlines the experimental protocols for their determination. All quantitative data is presented in structured tables for ease of comparison and analysis. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying processes.

Core Concepts in Micellization Thermodynamics

The spontaneous formation of micelles in solution above a certain concentration, known as the critical micelle concentration (CMC), is an entropically driven process. The hydrophobic tails of the surfactant monomers are expelled from the aqueous environment to form a hydrophobic core, while the hydrophilic head groups remain in contact with the surrounding water. This self-assembly is governed by a delicate balance of thermodynamic forces.

The standard Gibbs free energy of micellization (ΔG°mic) is the key indicator of the spontaneity of the process and is related to the CMC by the following equation for ionic surfactants:

ΔG°mic = (2 - α)RT ln(CMC)

where:

-

α is the degree of counterion binding to the micelle

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

-

CMC is the critical micelle concentration in mole fraction units

The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization can be determined from the temperature dependence of the CMC using the van't Hoff equation:

ΔH°mic = -R(2 - α) [d(ln CMC) / d(1/T)]

And the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A positive ΔS°mic is typically the primary driving force for micellization, resulting from the release of structured water molecules from around the hydrophobic surfactant tails. The sign and magnitude of ΔH°mic can vary with temperature, indicating changes in the dominant intermolecular interactions.

Quantitative Thermodynamic Data

The following table summarizes the critical micelle concentration of potassium dodecyl sulfate (PDS) at various temperatures. Due to the limited availability of a complete thermodynamic dataset for PDS in the literature, data for the closely related surfactant, sodium dodecyl sulfate (SDS), is also provided for comparative purposes. The behavior of PDS is expected to be very similar to that of SDS.

| Surfactant | Temperature (K) | Critical Micelle Concentration (CMC) (mol/L) |

| Potassium Dodecyl Sulfate (KDS) | 303 | 0.0375 |

| Sodium Dodecyl Sulfate (SDS) | 284 | 0.0084 |

| Sodium Dodecyl Sulfate (SDS) | 288 | 0.0082 |

| Sodium Dodecyl Sulfate (SDS) | 293 | 0.0081 |

| Sodium Dodecyl Sulfate (SDS) | 298 | 0.0082 |

| Sodium Dodecyl Sulfate (SDS) | 303 | 0.0084 |

| Sodium Dodecyl Sulfate (SDS) | 308 | 0.0087 |

| Sodium Dodecyl Sulfate (SDS) | 313 | 0.0092 |

Note: The CMC values for SDS are compiled from various sources and may show slight variations depending on the experimental method used.

The following table presents the standard thermodynamic parameters of micellization for sodium dodecyl sulfate (SDS) at different temperatures, calculated from experimental data. These values provide a strong indication of the expected thermodynamic behavior of PDS.

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 284 | -20.4 | -0.6 | 70 |

| 288 | -20.7 | -2.1 | 65 |

| 293 | -21.0 | -4.2 | 57 |

| 298 | -21.2 | -6.3 | 50 |

| 303 | -21.5 | -8.4 | 43 |

| 308 | -21.7 | -10.5 | 36 |

| 313 | -21.9 | -12.6 | 29 |

Data for SDS micellization.[1]

Experimental Protocols

The determination of the thermodynamic parameters of micellization relies on the accurate measurement of the CMC at various temperatures. Two common and powerful techniques for this purpose are conductivity measurements and isothermal titration calorimetry (ITC).

Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have lower mobility than individual ions. The CMC is identified as the point of intersection of the two linear regions in a plot of conductivity versus concentration.

Protocol:

-

Solution Preparation: Prepare a stock solution of PDS in deionized water at a concentration significantly above the expected CMC. A series of solutions with decreasing PDS concentrations are then prepared by serial dilution.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is required.

-

Measurement:

-

Equilibrate the conductivity cell and the PDS solutions to the desired temperature.

-

Measure the conductivity of each PDS solution, starting from the most dilute.

-

Ensure the solution is well-mixed and the reading has stabilized before recording the value.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) against the molar concentration of PDS.

-

Identify the two linear regions below and above the CMC.

-

Perform linear regression on both regions to determine the equations of the lines.

-

The concentration at the intersection of these two lines is the CMC.

-

-

Thermodynamic Parameter Calculation: Repeat the measurements at several different temperatures to determine the temperature dependence of the CMC. Use the equations provided in Section 1 to calculate ΔG°mic, ΔH°mic, and ΔS°mic. The degree of counterion binding (α) can be estimated from the ratio of the slopes of the post-micellar to the pre-micellar regions of the conductivity plot.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. In a typical experiment, a concentrated surfactant solution is titrated into water. Initially, the heat change corresponds to the dilution of surfactant monomers. As the concentration surpasses the CMC, the heat change reflects both the dilution and the endothermic or exothermic process of micellization. The point at which micelle formation begins is the CMC, and the enthalpy of micellization (ΔH°mic) can be determined directly from the heat absorbed or released.

Protocol:

-

Sample Preparation:

-

Prepare a solution of PDS in deionized water at a concentration well above the CMC (typically 10-20 times the CMC). This will be the titrant in the syringe.

-

Fill the sample cell with deionized water.

-

Degas both the titrant and the sample cell solution to prevent bubble formation during the experiment.

-

-

Instrumentation: An isothermal titration calorimeter is used. The instrument must be calibrated and the temperature set and equilibrated.

-

Titration:

-

A series of small injections of the concentrated PDS solution are made into the water-filled cell while the temperature is held constant.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data is a plot of heat flow (μcal/s) versus time. Integrating the peaks gives the heat change per injection.

-

A plot of the heat change per mole of injectant (kJ/mol) versus the total surfactant concentration in the cell is generated.

-

The inflection point of this sigmoid-shaped curve corresponds to the CMC.

-

The difference in the heat of dilution before and after the CMC gives the enthalpy of micellization (ΔH°mic).

-

-

Thermodynamic Parameter Calculation:

-

The Gibbs free energy (ΔG°mic) can be calculated from the CMC value obtained from the ITC data.

-

The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation.

-

Performing the experiment at different temperatures allows for the determination of the heat capacity change of micellization (ΔCp,mic).

-

Visualizing the Process of Micellization and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental process of micellization and the workflows of the key experimental techniques.

Conclusion

The thermodynamics of potassium dodecyl sulfate micellization is a fundamental area of study with significant implications for its application in research and industry. This guide has provided a comprehensive overview of the core thermodynamic principles, presented available quantitative data, and detailed the experimental protocols for the characterization of PDS micellization. While specific thermodynamic parameters for PDS are not as extensively documented as for its sodium counterpart, the information provided for SDS serves as a robust and reliable proxy. The methodologies and conceptual frameworks outlined herein equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and study PDS in their respective fields.

References

The Influence of Temperature on the Aqueous Solubility and Critical Micelle Concentration of Potassium Dodecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of temperature in modulating the aqueous solubility and critical micelle concentration (CMC) of potassium dodecyl sulfate (B86663) (PDS). Understanding these temperature-dependent properties is paramount for researchers and professionals in drug development and various scientific fields where PDS is utilized as a surfactant, emulsifier, or solubilizing agent. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental methodologies, and visual representations of the key concepts.

Core Concepts: Solubility, CMC, and the Krafft Temperature

The utility of an ionic surfactant like potassium dodecyl sulfate is intrinsically linked to its behavior in aqueous solutions, which is significantly influenced by temperature. Two key parameters dictate this behavior: solubility and the critical micelle concentration (CMC).

Solubility refers to the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution. For ionic surfactants, solubility is often low at lower temperatures.

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles form spontaneously. Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. The formation of micelles is a crucial phenomenon that leads to the characteristic properties of surfactant solutions, such as their ability to solubilize poorly soluble substances.

A critical concept that connects solubility and CMC is the Krafft temperature (Tk) . The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, meaning that micelles cannot form because the concentration required for micellization cannot be reached. Above the Krafft temperature, the solubility increases sharply, exceeding the CMC and allowing for the formation of micelles. For potassium dodecyl sulfate, the Krafft temperature is approximately 30°C (303 K).

Quantitative Data: Temperature Effects on PDS Properties

The following tables summarize the available quantitative data on the effect of temperature on the critical micelle concentration and solubility of potassium dodecyl sulfate.

Critical Micelle Concentration (CMC) of Potassium Dodecyl Sulfate as a Function of Temperature

For many ionic surfactants, the CMC value typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. The data below for potassium dodecyl sulfate shows an increasing trend in the given temperature range, which is above its Krafft temperature.

| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (mmol/L) |

| 30 | 303 | 37.5 |

| 35 | 308 | 42.5 |

| 40 | 313 | 46.5 |

| 45 | 318 | 50.0 |

Aqueous Solubility of Potassium Dodecyl Sulfate as a Function of Temperature

| Temperature (°C) | Solubility | Notes |

| 25 | 415 mg/L (approx. 1.35 mmol/L)[1] | Below the Krafft temperature. |

| ~30 (Krafft Temperature) | ~37.5 mmol/L | At the Krafft temperature, solubility equals the CMC. |

| >30 | Sharply increases | Above the Krafft temperature, solubility rises significantly with temperature. |

Experimental Protocols

Accurate determination of solubility and CMC is crucial for the application of PDS. The following sections detail the standard methodologies for these measurements.

Determination of Aqueous Solubility by the Gravimetric Method

This method involves preparing a saturated solution of PDS at a specific temperature and then determining the concentration of the dissolved solid.

Materials:

-

Potassium dodecyl sulfate (PDS)

-

Deionized water

-

Thermostatically controlled water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Equilibration: Add an excess amount of PDS to a known volume of deionized water in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Temperature Control: Place the sealed flask in a thermostatic water bath set to the desired temperature. Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to avoid precipitation upon cooling.

-

Filtration: Filter the withdrawn sample through a filter membrane (with a pore size small enough to retain any undissolved particles) into a pre-weighed evaporation dish.

-

Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the PDS (e.g., 60-80°C).

-

Weighing: Once the water has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of sample in mL) * 100

Determination of Critical Micelle Concentration (CMC) by the Conductivity Method

The conductivity method is a widely used and reliable technique for determining the CMC of ionic surfactants. It is based on the change in the molar conductivity of the surfactant solution as a function of its concentration.

Materials:

-

Potassium dodecyl sulfate (PDS)

-

Deionized water (with low conductivity)

-

Conductivity meter and probe

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare a stock solution of PDS in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Temperature Control: Place the beaker containing the surfactant solution in a thermostatic water bath to maintain a constant temperature throughout the measurement.

-

Conductivity Measurement: Immerse the conductivity probe into the solution with the lowest concentration. Allow the reading to stabilize and record the conductivity.

-

Titration or Serial Dilution:

-

Titration Method: Sequentially add small, known volumes of the concentrated stock solution to a known volume of deionized water in the measurement cell, recording the conductivity after each addition.

-

Serial Dilution Method: Measure the conductivity of each of the prepared dilutions, starting from the lowest concentration and moving to the highest.

-

-

Data Analysis: Plot the measured conductivity (κ) as a function of the PDS concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the fundamental relationship between temperature, solubility, and CMC.

References

An In-depth Technical Guide to the Self-Assembly of Potassium Dodecyl Sulfate into Micelles and Aggregates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly behavior of potassium dodecyl sulfate (B86663) (PDS), an anionic surfactant, in aqueous solutions. PDS molecules, composed of a hydrophobic dodecyl tail and a hydrophilic sulfate head group, spontaneously associate to form micelles and larger aggregates above a certain concentration and temperature. This phenomenon is of significant interest in various scientific and industrial fields, including drug delivery, materials science, and colloid chemistry. This guide delves into the core principles governing PDS self-assembly, the factors influencing this process, and the experimental techniques used for its characterization.

The Fundamentals of Potassium Dodecyl Sulfate Self-Assembly

The self-assembly of PDS in water is primarily driven by the hydrophobic effect. The hydrophobic dodecyl tails of the PDS monomers disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the PDS molecules aggregate, sequestering their hydrophobic tails in the core of the structure and exposing their hydrophilic sulfate head groups to the aqueous environment. This process becomes thermodynamically favorable above a specific concentration known as the Critical Micelle Concentration (CMC) .

Below the CMC, PDS exists predominantly as individual monomers. As the concentration approaches and surpasses the CMC, the monomers rapidly associate to form spherical micelles. These micelles are dynamic structures, with monomers constantly exchanging between the micelle and the bulk solution.

A crucial parameter for P.D.S. is its Krafft temperature , which is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft temperature, the solubility of PDS is low, and micelles do not form. The Krafft temperature for PDS is notably higher than that of its sodium counterpart, sodium dodecyl sulfate (SDS), due to the lower hydration of the potassium ion, which leads to stronger ion pairing and reduced solubility. For lauryl sulfates, replacing the sodium (Na+) counterion with potassium (K+) increases the Krafft temperature from 282 K to 303 K.[1]

Quantitative Data on PDS and SDS Self-Assembly

Quantitative data is essential for understanding and predicting the behavior of PDS in various applications. While specific data for PDS is less abundant in the literature compared to SDS, the behavior of SDS provides a valuable reference point. The presence of the potassium counterion in PDS generally leads to a lower CMC compared to SDS under similar conditions, due to the greater reduction in electrostatic repulsion between the head groups.[2]

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) in Water at 25°C

| Parameter | Value | Reference |

| CMC | 8.2 x 10⁻³ mol/L | [3] |

Note: The CMC of PDS is expected to be slightly lower than this value.

Table 2: Influence of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS) in Water

| Temperature (°C) | CMC (mM) | Reference |

| 10 | >8.23 | [4] |

| 25 | 8.23 | [4] |

| 40 | <8.23 | [4] |

General Trend: For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This U-shaped behavior is a result of the complex interplay between the hydrophobic effect and the hydration of the hydrophilic head groups.[5][6]

Table 3: Influence of Electrolytes on the CMC of Sodium Dodecyl Sulfate (SDS) at 25°C

| Electrolyte | Electrolyte Concentration (mM) | SDS CMC (mM) | Reference |

| None | 0 | ~8.2 | [7] |

| KCl | 5 | ~6 | |

| NaCl | 50 | - | [8] |

General Trend: The addition of electrolytes, particularly those with a common counterion, decreases the CMC of ionic surfactants. The electrolyte ions shield the electrostatic repulsion between the charged head groups, thus favoring micelle formation at lower surfactant concentrations.[2][9][10] The decrease in CMC is more pronounced with K+ ions compared to Na+ ions for dodecyl sulfate surfactants.[2]

Table 4: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) in Water at 25°C

| Thermodynamic Parameter | Value | Reference |

| Gibbs Free Energy of Micellization (ΔG°mic) | -22.00 kJ/mol | [11] |